WAY-204688

Description

Propriétés

IUPAC Name |

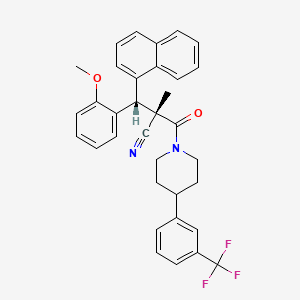

(2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPONCMNBSEYQW-CQTOTRCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336370 | |

| Record name | (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796854-35-8 | |

| Record name | WAY-204688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796854358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-204688 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9VF4MW6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-204688: A Technical Guide to a Pathway-Selective Estrogen Receptor Ligand and NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-204688, also known as SIM-688, is a synthetic, nonsteroidal, orally active small molecule that functions as a "pathway-selective" estrogen receptor (ER) ligand. Developed initially by ArQule and Wyeth for the treatment of inflammatory conditions such as rheumatoid arthritis and sepsis, its clinical development was discontinued after Phase I trials. This compound's unique mechanism of action involves the selective inhibition of the nuclear factor kappa B (NF-κB) signaling pathway in an estrogen receptor alpha (ERα)-dependent manner, without eliciting significant classical estrogenic effects. This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and available preclinical data. It includes detailed, representative experimental protocols and visual diagrams to facilitate a deeper understanding of its biological activity.

Core Properties and Mechanism of Action

This compound is a potent inhibitor of NF-κB transcriptional activity. Its inhibitory action is contingent upon its interaction with ERα, as the effect is reversed by the ERα antagonist fulvestrant. Notably, this NF-κB inhibition is not dependent on ERβ. This pathway selectivity is a key feature of this compound, distinguishing it from conventional estrogens. While effectively suppressing NF-κB, it only weakly induces classical estrogenic responses, such as the elevation of creatine kinase in vitro.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(S)-(2-methoxyphenyl)naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile | |

| Synonyms | SIM-688 | |

| Molecular Formula | C₃₄H₃₁F₃N₂O₂ | |

| Molar Mass | 556.629 g·mol⁻¹ | |

| CAS Number | 796854-35-8 |

In Vitro Biological Activity

| Parameter | Value | Cell Line / System | Reference |

| NF-κB Inhibition (IC₅₀) | 122 ± 30 nM | HAECT-1 cells (with NF-κB-luciferase reporter) | |

| Maximal NF-κB Inhibition (vs. Estradiol) | 94% | HAECT-1 cells | |

| ERα Ligand Binding Domain (IC₅₀) | 2.43 µM | In vitro competitive binding assay | MedChemExpress Datasheet |

| ERβ Ligand Binding Domain (IC₅₀) | 1.5 µM | In vitro competitive binding assay | MedChemExpress Datasheet |

In Vivo Efficacy

| Animal Model | Dosage | Effect | Reference |

| Lewis Rat Adjuvant-Induced Arthritis | 0.3 mg/kg per day, p.o. | Active in reducing disease severity | MedChemExpress Datasheet |

| Neutropenic Rat Model of P. aeruginosa infection | Not specified | Significant survival benefit (88% vs. 25% control) | [1] |

| Mouse Cecal Ligation and Puncture Model | Not specified | Improved outcome | [1] |

Note: Detailed pharmacokinetic data (Cmax, Tmax, AUC, half-life, bioavailability) for this compound is not publicly available.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound involves its binding to ERα, which then interferes with the NF-κB signaling pathway. While the precise molecular interactions are not fully elucidated in the public domain, a plausible pathway is the tethered transrepression mechanism. In this model, the this compound-ERα complex does not directly bind to DNA at estrogen response elements to a significant degree. Instead, it interacts with and sequesters transcriptional co-activators that are essential for NF-κB-mediated gene transcription, or it directly interacts with the NF-κB complex, preventing its binding to DNA or its transcriptional activity.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize this compound, based on standard methodologies.

NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit NF-κB-mediated gene transcription.

Experimental Workflow Diagram

Caption: Workflow for the NF-κB luciferase reporter assay.

Methodology:

-

Cell Culture and Seeding: Human Aortic Endothelial Cells (HAECT-1) are cultured in appropriate media. Cells are seeded into 96-well white, clear-bottom plates at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Cells are co-transfected with an expression vector for human ERα and a reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of a firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment and Stimulation: After 24 hours, the transfection medium is replaced with fresh medium containing increasing concentrations of this compound or vehicle control. After a pre-incubation period (e.g., 1 hour), cells are stimulated with an NF-κB activator, such as Interleukin-1 beta (IL-1β) at a final concentration of 10 ng/mL, to induce luciferase expression.

-

Luciferase Assay: After an incubation period of 18-24 hours, the cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the stimulated vehicle control. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to ERα and ERβ.

Methodology:

-

Receptor Preparation: Recombinant human ERα and ERβ ligand-binding domains are used.

-

Assay Buffer: A suitable buffer, such as TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4), is prepared.

-

Radioligand: [³H]-Estradiol ([³H]-E2) is used as the radiolabeled ligand.

-

Competitive Binding: A constant concentration of the ER protein and [³H]-E2 are incubated with increasing concentrations of unlabeled this compound in a 96-well plate.

-

Incubation: The plate is incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free [³H]-E2, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant (containing the receptor-bound [³H]-E2) is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled estradiol. Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding of [³H]-E2 is plotted against the logarithm of the this compound concentration, and the IC₅₀ is determined from the resulting competition curve.

In Vivo Model: Lewis Rat Adjuvant-Induced Arthritis

This is a standard preclinical model for rheumatoid arthritis used to evaluate the anti-inflammatory efficacy of compounds.

Methodology:

-

Animals: Male Lewis rats are used as they are highly susceptible to adjuvant-induced arthritis.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis emulsified in incomplete Freund's adjuvant at the base of the tail.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) daily, starting from the day of adjuvant injection or after the onset of clinical signs. A vehicle control group is also included.

-

Clinical Assessment: The severity of arthritis is assessed regularly by scoring the clinical signs of inflammation (erythema and swelling) in each paw. Paw volume can also be measured using a plethysmometer. Body weight is monitored as an indicator of general health.

-

Histopathology: At the end of the study, animals are euthanized, and the hind paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Clinical scores, paw volumes, and body weights are compared between the this compound-treated groups and the vehicle control group. Statistical analysis is performed to determine the significance of any observed therapeutic effects.

Summary and Future Directions

This compound represents an intriguing class of "pathway-selective" ER ligands that can dissociate the anti-inflammatory effects of ERα activation from its classical hormonal activities. The available data demonstrates its potential as an anti-inflammatory agent. Although its clinical development was halted, the unique mechanism of this compound provides a valuable pharmacological tool for studying the intricate cross-talk between estrogen receptor and inflammatory signaling pathways. Further research into the precise molecular interactions governing its selectivity could inform the design of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

WAY-204688: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-204688 is a synthetic, nonsteroidal, orally active small molecule that has been investigated for its potential therapeutic effects in inflammatory conditions. It functions as a "pathway-selective" estrogen receptor (ER) ligand, demonstrating a unique mechanism of action that separates it from traditional estrogens. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and pharmacological effects. The information presented is collated from preclinical studies to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective Estrogen Receptor Modulation and NF-κB Inhibition

This compound exerts its anti-inflammatory effects primarily through the modulation of the estrogen receptor alpha (ERα) and subsequent inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway-selective action allows it to dissociate the anti-inflammatory effects of estrogen signaling from the classical uterotrophic and other hormonal effects.

Interaction with Estrogen Receptors

This compound demonstrates a distinct binding profile for the two main estrogen receptor subtypes, ERα and ERβ. It acts as an ERα agonist, and this interaction is crucial for its downstream anti-inflammatory activity. In competitive binding assays, this compound displaces [3H]E2 from the ligand-binding domains of both ERα and ERβ, with IC50 values indicating a preference for ERα.

Inhibition of NF-κB Transcriptional Activity

The primary anti-inflammatory effect of this compound is the inhibition of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit NF-κB transcriptional activity with a half-maximal inhibitory concentration (IC50) of 122 nM.[1][2][3] This inhibition is dependent on its agonistic activity at ERα.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| NF-κB Inhibition (IC50) | 122 nM | HAECT-1 cells with NF-κB-luciferase reporter | [1][2][3] |

| ERα Binding (IC50) | 2.43 µM | In vitro competitive binding assay ([3H]E2 displacement) | [1] |

| ERβ Binding (IC50) | 1.5 µM | In vitro competitive binding assay ([3H]E2 displacement) | [1] |

Table 1: In Vitro Activity of this compound

| Model | Effective Dose | Outcome | Reference |

| Rat Adjuvant-Induced Arthritis | 0.3 mg/kg per day | Reduction in inflammatory parameters |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway

The proposed signaling pathway for this compound's anti-inflammatory action is initiated by its binding to and activation of ERα. This agonistic interaction, through a series of downstream events that are not yet fully elucidated, leads to the inhibition of the NF-κB signaling cascade. This ultimately results in the reduced transcription of pro-inflammatory genes.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical evaluation of this compound. Specific details may have varied in the original studies.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to ERα and ERβ.

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Clinical Development and Future Directions

This compound progressed to Phase I clinical trials for the treatment of rheumatoid arthritis, non-specific inflammation, and sepsis. However, its development was subsequently discontinued. The reasons for discontinuation have not been publicly detailed.

Despite the halt in its clinical development, the unique pathway-selective mechanism of this compound continues to be of significant interest. The concept of dissociating the anti-inflammatory properties of estrogen receptor modulation from its hormonal effects represents a promising therapeutic strategy. Further research into compounds with similar mechanisms of action could lead to the development of novel treatments for a range of inflammatory and autoimmune diseases.

References

WAY-204688: A Pathway-Selective Estrogen Receptor Modulator for Inflammation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: WAY-204688 is a compound that underwent preclinical and early clinical development, but was never marketed. As such, a complete profile of its biological activity and detailed experimental protocols are not fully available in the public domain. This guide synthesizes the available scientific literature and provides representative experimental methodologies.

Executive Summary

This compound is a synthetic, nonsteroidal, orally active small molecule that functions as a "pathway-selective" estrogen receptor (ER) modulator. It was developed by Wyeth and ArQule for the potential treatment of inflammatory conditions such as rheumatoid arthritis and sepsis.[1] The unique characteristic of this compound lies in its ability to selectively modulate the activity of the estrogen receptor alpha (ERα) to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key mediator of inflammation, while having minimal classical estrogenic effects.[1] This pathway-selective activity presented a promising therapeutic window for treating inflammatory diseases without the associated risks of broad estrogenic or anti-estrogenic therapies. Although its development was discontinued after Phase I clinical trials, the study of this compound provides valuable insights into the development of next-generation selective estrogen receptor modulators.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a novel mechanism involving the estrogen receptor. Unlike classical selective estrogen receptor modulators (SERMs) that primarily focus on agonizing or antagonizing the transcriptional activity of ERs on estrogen response elements (EREs), this compound leverages the cross-talk between ERα and the NF-κB signaling pathway.[1][2]

The inhibition of NF-κB by this compound is dependent on its agonist activity at ERα.[1] This interaction does not appear to involve ERβ.[1] The binding of this compound to ERα is thought to induce a specific conformational change in the receptor, leading to the inhibition of NF-κB's transcriptional activity. This is supported by the observation that the anti-inflammatory effects of this compound can be reversed by the ERα antagonist fulvestrant.[1]

The precise molecular details of how the this compound/ERα complex interferes with NF-κB signaling are not fully elucidated in the available literature. However, the known mechanisms of ERα-mediated NF-κB inhibition suggest potential pathways. ERα can inhibit NF-κB activity through several mechanisms, including:

-

Direct Interaction: ERα can directly interact with the p65 (RelA) subunit of NF-κB, preventing its binding to DNA.

-

Co-regulator Competition: ERα and NF-κB may compete for the same limited pool of transcriptional co-activators.

-

Induction of IκBα: ERα can increase the expression of IκBα, the primary inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm.

The "pathway-selective" nature of this compound implies that the conformational change it induces in ERα favors these inhibitory interactions with the NF-κB pathway over the recruitment of co-activators necessary for transcription at classical EREs. This leads to a separation of the anti-inflammatory effects from the uterotrophic and other estrogenic effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity

| Target | Assay | IC50 |

| Estrogen Receptor α (ERα) LBD | [3H]E2 Displacement | 2.43 μM[3] |

| Estrogen Receptor β (ERβ) LBD | [3H]E2 Displacement | 1.5 μM[3] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Parameter | Value |

| NF-κB Transcriptional Activity | HAECT-1 | IC50 | 122 ± 30 nM[4][5] |

| Creatine Kinase Elevation | In Vitro | Maximal Inhibition vs. Estradiol | 94%[1] |

Experimental Protocols

Estrogen Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ ligand binding domains (LBDs).

-

[3H]-Estradiol ([3H]E2) as the radioligand.

-

This compound.

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite slurry.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a dilution series of this compound in the binding buffer.

-

In a multi-well plate, combine the ERα or ERβ LBD with a fixed concentration of [3H]E2 (typically at its Kd) and the various concentrations of this compound.

-

Include control wells with no competitor (total binding) and with a saturating concentration of unlabeled estradiol (non-specific binding).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound radioligand.

-

Elute the bound radioactivity and measure using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HAECT-1 (Human Aortic Endothelial Cells) or other suitable cell line.

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression).

-

Transfection reagent.

-

This compound.

-

TNF-α or other NF-κB stimulus.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed HAECT-1 cells in a multi-well plate.

-

Transfect the cells with the NF-κB luciferase reporter plasmid. A co-transfection with a constitutively active Renilla luciferase plasmid can be used for normalization.

-

Allow the cells to recover for 24 hours.

-

Pre-treat the cells with a dilution series of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Incubate for an additional 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.

Visualizations

Putative Signaling Pathway of this compound

Caption: Putative mechanism of NF-κB inhibition by this compound via ERα.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents an innovative approach to the development of anti-inflammatory therapeutics by targeting the cross-talk between the estrogen receptor and the NF-κB signaling pathway. Its ability to separate the anti-inflammatory effects of ERα activation from classical estrogenic responses highlights the potential for developing highly selective ER modulators for a range of diseases. While the clinical development of this compound was not pursued, the principles underlying its mechanism of action continue to be relevant for the design of future pathway-selective nuclear receptor modulators. Further research into the precise molecular interactions between the this compound/ERα complex and the components of the NF-κB pathway could provide a more detailed roadmap for the development of safer and more effective anti-inflammatory drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Transcription factor cross-talk: the estrogen receptor and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Pan-betacoronavirus S2-binding antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-204688: A Technical Guide to its Function as an NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-204688, also known as SIM-688, is a synthetic, nonsteroidal, orally active small molecule that functions as a potent and selective inhibitor of nuclear factor-kappa B (NF-κB) transcriptional activity. Developed initially by Wyeth and ArQule for the treatment of inflammatory conditions such as rheumatoid arthritis, this compound exhibits a unique mechanism of action that is dependent on the estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of the core function of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization.

Core Mechanism of Action: ERα-Dependent NF-κB Inhibition

This compound's primary function is the inhibition of NF-κB-mediated gene transcription. This activity is uniquely dependent on the presence of ERα. In cellular systems, the inhibitory effect of this compound on NF-κB is observed only when human ERα is co-expressed with an NF-κB-responsive reporter gene. This pathway-selective modulation suggests that this compound does not directly target the NF-κB protein itself but rather interferes with the signaling cascade upstream of NF-κB activation in an ERα-dependent manner.

The canonical NF-κB signaling pathway is a critical regulator of the inflammatory response. Upon stimulation by various inflammatory signals, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. This compound, through its interaction with ERα, disrupts this cascade, leading to a downstream reduction in the expression of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target | Cell Line | IC50 |

| NF-κB Transcriptional Activity | NF-κB-luciferase | HAECT-1 | 122 ± 30 nM[1] |

| ERα Binding | [3H]E2 Displacement | - | 2.43 µM[1] |

| ERβ Binding | [3H]E2 Displacement | - | 1.5 µM[1] |

Table 2: In Vivo Activity of this compound

| Model | Species | Endpoint | Dose | Activity |

| Adjuvant-Induced Arthritis (AIA) | Lewis Rat | Arthritis Score | 0.3 mg/kg/day (p.o.) | Active[1] |

| Pro-inflammatory Gene Expression | Not Specified | Inhibition of MHC, MHI, VCAM-1, RANTES, TNF-α | 5 mg/kg/day (p.o.) for 5 weeks | Evaluated[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NF-κB-Luciferase Reporter Gene Assay

This assay is designed to measure the transcriptional activity of NF-κB.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NF-κB-mediated luciferase expression.

Cell Line: Human Aortic Endothelial Cells (HAECT-1) co-expressing human ERα and an NF-κB-luciferase reporter construct.

Protocol:

-

Cell Seeding: Seed HAECT-1 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 24 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with a known inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), for a specific duration (e.g., 6-8 hours).

-

Cell Lysis: After stimulation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase). Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

WAY-204688: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-204688, also known as SIM-688, is a synthetic, nonsteroidal, and orally active small molecule that emerged from a drug discovery program at Wyeth and ArQule.[1] It was developed as a potential therapeutic for inflammatory diseases, primarily rheumatoid arthritis.[1] this compound is a "pathway-selective" estrogen receptor (ER) ligand, designed to specifically inhibit the nuclear factor κB (NF-κB) signaling pathway, a key mediator of inflammation, without eliciting classical estrogenic effects.[1] Despite showing promise in preclinical studies, its development was discontinued after Phase I clinical trials.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its pharmacological profile, key experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| NF-κB Inhibition (IC50) | 122 ± 30 nM | HAECT-1 cells (with NF-κB-luciferase reporter) | [2] |

| Maximal NF-κB Inhibition (vs. Estradiol) | 94% | Not Specified | [1] |

| Estrogen Receptor α (ERα) Binding Affinity (IC50) | 2.43 µM | In vitro displacement of [3H]E2 from ERα ligand binding domain | [3] |

| Estrogen Receptor β (ERβ) Binding Affinity (IC50) | 1.5 µM | In vitro displacement of [3H]E2 from ERβ ligand binding domain | [3] |

| Creatine Kinase Elevation | Slight | In vitro | [1] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage | Effect | Reference |

| Lewis Rat Adjuvant-Induced Arthritis (AIA) | 0.3 mg/kg/day, p.o. | Active in reducing disease severity | [3] |

| High-Fat Diet Mouse Model | 5 mg/kg/day, p.o. for 5 weeks | Inhibition of four proinflammatory genes (MHC class II invariant chain, VCAM-1, RANTES, and TNF-α) | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects through a novel, pathway-selective mechanism involving the estrogen receptor alpha (ERα). It inhibits the transcriptional activity of NF-κB in an ERα-dependent manner.[1] This inhibition is reversible by the ERα antagonist fulvestrant, indicating a direct role for ERα in mediating the anti-inflammatory effects of this compound.[1] Unlike traditional estrogens, this compound does not significantly activate classical estrogenic pathways, as evidenced by only a slight elevation of creatine kinase in vitro.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the evaluation of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Cell Line: Human Aortic Endothelial Cells (HAECT-1) stably transfected with an NF-κB-responsive luciferase reporter construct.

Protocol:

-

Cell Seeding: Seed HAECT-1 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β) to activate the NF-κB pathway.

-

Incubation: Incubate the plate for an appropriate period (e.g., 5-6 hours) to allow for luciferase gene expression.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control and determine the IC50 value.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to ERα and ERβ.

System: In vitro assay using the ligand-binding domain (LBD) of human ERα and ERβ.

Protocol:

-

Preparation: Prepare a reaction buffer and solutions of the purified ERα or ERβ LBD protein, a radiolabeled estrogen (e.g., [3H]17β-estradiol), and a range of concentrations of this compound.

-

Incubation: In a multi-well plate, combine the ER LBD protein, the radiolabeled estrogen at a fixed concentration, and varying concentrations of this compound. Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The concentration of this compound that displaces 50% of the bound radioligand is the IC50 value, which is indicative of its binding affinity.

Adjuvant-Induced Arthritis (AIA) in Rats

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Animal Model: Lewis rats.

Protocol:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing Mycobacterium butyricum suspended in mineral oil into the base of the tail or a hind paw.

-

Compound Administration: Begin daily oral administration of this compound or vehicle control at a specified time point relative to adjuvant injection (e.g., from day 0 for prophylactic treatment).

-

Disease Assessment: Monitor the rats regularly for signs of arthritis. This typically includes:

-

Clinical Scoring: Visually score the severity of inflammation in each paw based on a scale (e.g., 0-4), where higher scores indicate more severe swelling and erythema.

-

Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer.

-

-

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure levels of systemic inflammatory markers such as C-reactive protein (CRP), haptoglobin, and α1-acid glycoprotein.

-

Data Analysis: Compare the disease parameters between the this compound-treated groups and the vehicle-treated control group to determine the efficacy of the compound.

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[1] However, the development of this compound was subsequently discontinued. The specific reasons for the discontinuation have not been made publicly available, and no detailed results from the Phase I trial have been published.

Conclusion

This compound represents an innovative approach to treating inflammatory diseases by selectively targeting the NF-κB pathway through the estrogen receptor without inducing classical estrogenic effects. Preclinical data demonstrated its potential as an orally active anti-inflammatory agent. While its clinical development was halted, the discovery and study of this compound have provided valuable insights into the development of pathway-selective modulators for complex signaling pathways, which continues to be an important area of research in drug discovery.

References

WAY-204688: A Technical Guide to its Pathway-Selective Estrogen Receptor Ligand Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-204688, also known as SIM-688, is a synthetic, nonsteroidal estrogen receptor (ER) ligand that has garnered interest for its unique "pathway-selective" activity. Developed by Wyeth and ArQule, it progressed to Phase I clinical trials for inflammatory conditions such as rheumatoid arthritis, non-specific inflammation, and sepsis.[1] Its mechanism of action lies in the selective modulation of estrogen receptor signaling, specifically inhibiting the nuclear factor kappa B (NF-κB) pathway, a key mediator of inflammation, while having minimal classical estrogenic effects.[1] This document provides a detailed technical overview of the available data on this compound's activity, experimental methodologies for its characterization, and a visual representation of its place within estrogen receptor signaling pathways.

Core Mechanism of Action: Pathway Selectivity

Estrogen receptors, primarily ERα and ERβ, can elicit cellular responses through two main pathways:

-

Classical (ERE-mediated) Pathway: Upon ligand binding, the ER dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, directly regulating their transcription. This pathway is associated with the well-known proliferative effects of estrogens in tissues like the uterus and breast.

-

Non-Classical (ERE-independent) Pathway: ERs can also modulate gene expression indirectly by interacting with other transcription factors, such as NF-κB and Activator Protein-1 (AP-1). The interaction of ER with NF-κB is of particular interest in the context of inflammation, as it can lead to the suppression of pro-inflammatory gene expression.

This compound is termed "pathway-selective" because it preferentially engages the non-classical pathway, specifically the inhibition of NF-κB, with little to no activation of the classical ERE-mediated pathway.[1] This selectivity offers the therapeutic potential to harness the anti-inflammatory effects of estrogen receptor modulation while avoiding the undesirable side effects associated with traditional estrogen therapies.

Quantitative Data

The publicly available quantitative data for this compound is limited. The following tables summarize the known activity of this compound. Further research is required to fully characterize its pharmacological profile.

Table 1: Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| NF-κB Luciferase Reporter Assay | HAECT | IC50 | 122 ± 30 nM | [2] |

Table 2: Estrogen Receptor Binding Affinity of this compound

| Receptor | Parameter | Value | Reference |

| ERα | Ki | Data not publicly available | |

| ERβ | Ki | Data not publicly available |

Table 3: Activity of this compound on Classical and Non-Classical Estrogenic Pathways

| Pathway | Assay | Parameter | Value | Reference |

| Classical (ERE-mediated) | ERE-Luciferase Reporter Assay | EC50 | Data not publicly available | |

| Non-Classical (AP-1) | AP-1 Luciferase Reporter Assay | EC50/IC50 | Data not publicly available | |

| Classical (Physiological) | Creatine Kinase Elevation (in vitro) | Effect | Slight elevation | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the classical and non-classical estrogen receptor signaling pathways and the proposed mechanism of action for this compound.

Caption: Classical vs. Non-Classical ER Signaling and this compound's Proposed Mechanism.

Experimental Workflow

The following diagram outlines a typical experimental workflow to assess the pathway-selective activity of a compound like this compound.

Caption: Experimental Workflow for Characterizing a Pathway-Selective ER Ligand.

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound. Specific details may need to be optimized for particular cell lines and experimental conditions.

NF-κB Luciferase Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

Human cell line (e.g., HEK293, HeLa, or HAECT)

-

Expression vectors for ERα or ERβ

-

NF-κB-responsive luciferase reporter vector (e.g., pNF-κB-Luc)

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and vehicle control (e.g., DMSO)

-

NF-κB inducing agent (e.g., TNF-α or IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ER expression vector, the NF-κB luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor and reporter expression.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α at 10 ng/mL) for a defined time (e.g., 6-8 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

Objective: To quantify the classical estrogenic activity of this compound.

Procedure: This assay is performed similarly to the NF-κB luciferase reporter assay with the following key differences:

-

Reporter Vector: Use a luciferase reporter vector containing multiple copies of a consensus ERE upstream of a minimal promoter (e.g., pERE-Luc).

-

Stimulation: After compound treatment, there is no need for an additional stimulating agent. The compound itself is the stimulus.

-

Data Analysis: Plot the normalized luciferase activity against the concentration of this compound and determine the EC50 value.

Creatine Kinase Assay

Objective: To assess a physiological marker of classical estrogenic activity in vitro.

Materials:

-

Estrogen-responsive cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound, 17β-estradiol (positive control), and vehicle control

-

Creatine kinase activity assay kit

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture the cells in a suitable format (e.g., 6-well plates) to near confluency.

-

Hormone Deprivation: Prior to the experiment, culture the cells in a phenol red-free medium with charcoal-stripped serum for 2-3 days to deplete endogenous estrogens.

-

Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., 10 nM 17β-estradiol), or vehicle for a specified period (e.g., 24-48 hours).

-

Cell Lysate Preparation: Wash the cells with PBS and prepare cell lysates according to the creatine kinase assay kit's protocol.

-

Enzymatic Assay: Perform the creatine kinase activity assay according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that results in a colorimetric or fluorometric output.

-

Measurement: Measure the absorbance or fluorescence using a spectrophotometer.

-

Data Analysis: Normalize the creatine kinase activity to the total protein concentration of the cell lysate. Compare the activity induced by this compound to that of the vehicle and positive control.

Conclusion

This compound represents a significant step in the development of pathway-selective estrogen receptor ligands. Its ability to inhibit the pro-inflammatory NF-κB pathway with minimal classical estrogenic effects highlights its potential as a therapeutic agent for a range of inflammatory diseases. While the publicly available quantitative data on its full pharmacological profile is limited, the established mechanism of action provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the understanding and application of this compound and other next-generation selective estrogen receptor modulators.

References

A Technical Guide to SIM-688 (WAY-204688): A Pathway-Selective Estrogen Receptor Ligand and NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic, nonsteroidal compound SIM-688, also known as WAY-204688. Developed initially by ArQule and Wyeth for the treatment of inflammatory conditions such as rheumatoid arthritis, this molecule exhibits a unique "pathway-selective" mechanism of action.[1] It functions as an estrogen receptor (ER) ligand that specifically inhibits the nuclear factor κB (NF-κB) signaling pathway.[1] Although its clinical development was discontinued after Phase I trials, its distinct pharmacological profile remains of significant interest for research into selective modulation of inflammatory pathways.[1] This document details the quantitative data associated with its bioactivity, outlines relevant experimental protocols, and provides visualizations of its mechanism of action.

Core Compound Properties and Bioactivity

This compound is a synthetic, nonsteroidal estrogen and a potent inhibitor of NF-κB.[1] Its chemical formula is C34H31F3N2O2 with a molar mass of 556.629 g·mol−1.[1]

Table 1: In Vitro Bioactivity of this compound

| Target/Assay | Cell Line | Parameter | Value | Reference |

| NF-κB Transcriptional Activity | HAECT-1 | IC50 | 122 ± 30 nM | [1][2][3][4] |

| Estrogen Receptor α (ERα) Binding | - | IC50 | 2.43 µM | [1] |

| Estrogen Receptor β (ERβ) Binding | - | IC50 | 1.5 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosage | Outcome | Reference |

| Lewis Rat | Adjuvant-Induced Arthritis | 0.3 mg/kg per day, p.o. | Active in reducing disease markers | [1] |

| In vivo gene expression | - | 5 mg/kg per day, p.o. | Inhibition of proinflammatory genes (MHC, VCAM-1, RANTES, TNF-α) | [1] |

Mechanism of Action: ERα-Dependent NF-κB Inhibition

This compound's primary mechanism of action is the inhibition of the NF-κB signaling pathway. This inhibition is notably dependent on its agonistic activity at the estrogen receptor α (ERα). The inhibitory effect of this compound on NF-κB can be reversed by the ERα antagonist fulvestrant, indicating a direct link between ERα activation and NF-κB pathway modulation.[1] Interestingly, this effect is not dependent on the estrogen receptor β (ERβ).[1] This "pathway-selective" nature means that while it engages the estrogen receptor, it does not produce the full spectrum of classical estrogenic effects, as evidenced by only a slight elevation of creatine kinase in vitro.[1]

Caption: ERα-Dependent Inhibition of the NF-κB Pathway by this compound.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Cell Line: Human Aortic Endothelial Cells (HAECT-1) co-transfected with a vector containing the firefly luciferase gene under the control of an NF-κB response element and a vector for human estrogen receptor expression.

-

Procedure:

-

Seed transfected HAECT-1 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined incubation period (e.g., 1-2 hours).

-

Induce NF-κB activation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

-

After an appropriate stimulation period (e.g., 6-8 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to estrogen receptors α and β.

-

Reagents: Recombinant human ERα or ERβ ligand-binding domain (LBD), radiolabeled estradiol ([³H]E2), and varying concentrations of this compound.

-

Procedure:

-

In a multi-well plate, incubate a fixed concentration of the ER LBD with a fixed concentration of [³H]E2 in the presence of increasing concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound [³H]E2 from the free [³H]E2. This can be achieved using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of receptor-bound radioactivity using liquid scintillation counting.

-

Plot the percentage of bound [³H]E2 against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound [³H]E2.

-

In Vitro Creatine Kinase Assay

This assay measures the effect of this compound on creatine kinase activity, a marker for classical estrogenic effects.

-

Principle: Creatine kinase catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming ATP. The production of ATP is then coupled to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphocreatine, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer.

-

Add the cell lysate or purified enzyme preparation to the reaction mixture.

-

Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH formation is directly proportional to the creatine kinase activity in the sample.

-

To assess the effect of this compound, pre-incubate the enzyme or cells with the compound before initiating the reaction and compare the activity to an untreated control.

-

Clinical Development and Future Directions

This compound progressed to Phase I clinical trials for the treatment of rheumatoid arthritis, non-specific inflammation, and sepsis. However, its development was ultimately discontinued.[1] The reasons for the discontinuation are not publicly detailed. Despite this, the unique "pathway-selective" mechanism of this compound, which separates NF-κB inhibition from broad estrogenic effects, presents a valuable paradigm for the development of novel anti-inflammatory therapeutics. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the discovery of new molecules with improved efficacy and safety profiles for the treatment of a range of inflammatory and autoimmune diseases.

References

WAY-204688: A Deep Dive into its Role in Inhibiting NF-κB Transcriptional Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-204688, a novel nonsteroidal, orally active compound, has emerged as a potent inhibitor of Nuclear Factor-κB (NF-κB) transcriptional activity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action, focusing on its role within the intricate NF-κB signaling cascade. This document details the hypothesized mechanism of action, supported by quantitative data, and provides detailed experimental protocols for researchers to investigate its effects. Visualizations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and application in research and drug development.

Introduction to NF-κB Signaling

The Nuclear Factor-κB (NF-κB) family of transcription factors are central regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of chronic inflammatory diseases and various cancers, making it a critical target for therapeutic intervention.[2]

The canonical NF-κB pathway is held in a latent state in the cytoplasm through the interaction of NF-κB dimers (most commonly the p50/p65 heterodimer) with inhibitory proteins known as Inhibitors of κB (IκBs), with IκBα being a key member.[2] Upon stimulation by a wide range of stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex.[3][4] This complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[5][6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[7][8][9] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit of NF-κB, leading to its translocation into the nucleus.[10] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby activating their transcription.

This compound: An Estrogen Receptor-Dependent Inhibitor of NF-κB

This compound is a "pathway-selective" estrogen receptor (ER) ligand that demonstrates potent inhibition of NF-κB transcriptional activity. Its mechanism of action is intrinsically linked to its interaction with the estrogen receptor alpha (ERα).

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's activity based on available in vitro data.

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 for NF-κB Transcriptional Inhibition | 122 ± 30 nM | HAECT-1 cells | IL-1β stimulated NF-κB-luciferase reporter assay |

| Binding Affinity (IC50) for ERα | 2.43 µM | In vitro | Displacement of [3H]E2 from ERα ligand binding domain |

| Binding Affinity (IC50) for ERβ | 1.5 µM | In vitro | Displacement of [3H]E2 from ERβ ligand binding domain |

Hypothesized Mechanism of Action

While direct experimental evidence specifically elucidating the step-by-step inhibitory mechanism of this compound on the NF-κB pathway is not yet published, a strong hypothesis can be formulated based on its identity as an ERα ligand and the known mechanisms of other ERα agonists like estradiol. The proposed mechanism posits that this compound does not directly inhibit the IKK complex but rather interferes with the downstream consequences of IKK activation.

The hypothesized mechanism is as follows:

-

ERα Activation: this compound binds to and activates ERα.

-

Inhibition of IκBα Phosphorylation and Degradation: The activated ERα interferes with the signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This is the crucial point of intervention. The exact molecular interaction that blocks IκBα phosphorylation is an area of active investigation but may involve the recruitment of co-repressors or interference with the assembly of the IKK-IκBα complex.

-

Sequestration of NF-κB in the Cytoplasm: By preventing the degradation of IκBα, the NF-κB (p50/p65) dimer remains bound to IκBα in the cytoplasm.

-

Inhibition of NF-κB Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation into the nucleus.

-

Suppression of NF-κB Target Gene Transcription: With NF-κB unable to reach its target DNA sequences in the nucleus, the transcription of pro-inflammatory and other NF-κB-dependent genes is suppressed.

The following diagram illustrates this hypothesized signaling pathway.

Figure 1: Hypothesized mechanism of this compound-mediated inhibition of NF-κB signaling.

Experimental Protocols

To investigate the role of this compound in inhibiting NF-κB transcriptional activation, a series of well-established molecular and cellular biology assays can be employed. The following sections provide detailed protocols for key experiments.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Principle: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a control plasmid (e.g., Renilla luciferase) for normalization. Upon NF-κB activation and nuclear translocation, it binds to the promoter and drives luciferase expression, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, HeLa, or a relevant cell line) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or IL-1β at 1 ng/mL) for 6-8 hours. Include an unstimulated control group.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated samples by that of unstimulated samples.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of NF-κB activity against the log concentration of the compound.

-

Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot for Phospho-IκBα and Total IκBα

This technique is used to assess the effect of this compound on the phosphorylation and degradation of IκBα.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated form of IκBα (p-IκBα) and total IκBα.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and grow to 80-90% confluency.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., TNF-α) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-IκBα signal to the total IκBα signal to determine the extent of phosphorylation.

-

Analyze the levels of total IκBα to assess degradation.

-

Figure 3: Workflow for Western Blot analysis of IκBα phosphorylation and degradation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Principle: A radiolabeled or fluorescently labeled double-stranded oligonucleotide containing the NF-κB consensus binding site is incubated with nuclear protein extracts. If active NF-κB is present, it will bind to the probe, causing a shift in its electrophoretic mobility when run on a non-denaturing polyacrylamide gel.

Protocol:

-

Nuclear Extract Preparation:

-

Treat cells with this compound and/or an NF-κB activator as described for the Western blot.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic and hypertonic buffers.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Purify the labeled probe.

-

-

Binding Reaction:

-

In a binding reaction buffer, incubate a consistent amount of nuclear extract (e.g., 5-10 µg) with the labeled probe.

-

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

For competition assays to confirm specificity, include a 50- to 100-fold molar excess of unlabeled ("cold") wild-type or mutant NF-κB oligonucleotide in separate reactions.

-

For supershift assays to identify the specific NF-κB subunits in the complex, add an antibody specific to p65 or p50 to the binding reaction.

-

-

Electrophoresis and Detection:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel.

-

If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Figure 4: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visually confirms the effect of this compound on the subcellular localization of the NF-κB p65 subunit.

Principle: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The localization of p65 (cytoplasmic vs. nuclear) is then visualized using fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat with this compound or vehicle, followed by stimulation with an NF-κB activator.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular distribution of p65. The percentage of cells showing nuclear p65 can be quantified.

-

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases due to its potent, ERα-dependent inhibition of NF-κB transcriptional activation. The hypothesized mechanism of action, involving the prevention of IκBα phosphorylation and degradation, leading to the cytoplasmic sequestration of NF-κB, provides a solid framework for further investigation. The detailed experimental protocols provided in this guide offer researchers the necessary tools to rigorously evaluate the molecular effects of this compound and similar compounds on the NF-κB signaling pathway. Further studies are warranted to definitively confirm the precise molecular interactions underlying its inhibitory activity, which will be crucial for its future clinical development.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

WAY-204688 Cell-Based Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to understanding and utilizing cell-based assays for the study of WAY-204688. While initially investigated in the context of Estrogen Receptor Beta (ERβ) agonism, current evidence strongly indicates that this compound primarily functions as a pathway-selective inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, with its activity being dependent on Estrogen Receptor Alpha (ERα) rather than ERβ.

This guide will address this critical distinction and provide detailed protocols for assessing the activity of compounds on ERβ, which can be used to confirm the ERβ-independent action of this compound and to screen for true ERβ agonists. We will cover the ERβ signaling pathway, protocols for ERβ reporter gene assays, and downstream analysis of ERβ target gene expression.

This compound: Clarification of Mechanism of Action

This compound is a synthetic, nonsteroidal compound that has been characterized as a potent inhibitor of NF-κB transcriptional activity. A key study reported an IC50 of 122 nM for this inhibitory effect. It is crucial to note that this inhibition of NF-κB by this compound is reversed by the ERα antagonist fulvestrant, indicating a dependency on ERα for its activity. In contrast, its activity is not dependent on ERβ. This positions this compound as a "pathway-selective" estrogen receptor ligand, where it modulates a specific signaling pathway (NF-κB) through one ER subtype (ERα) without significantly activating classical estrogenic pathways.

Data Presentation: Comparative Activity of Estrogen Receptor Ligands

To provide a clear context for evaluating compounds that target estrogen receptors, the following tables summarize the quantitative data for well-characterized ERβ-selective agonists and antagonists.

Table 1: Potency and Selectivity of ERβ Agonists

| Compound | EC50 (nM) for ERβ | Selectivity for ERβ over ERα (fold) |

| Diarylpropionitrile (DPN) | 0.85 | 72 |

| Liquiritigenin | ~100 | Highly Selective |

| Genistein | <10 | ~30 |

| WAY-200070 | Data not available | ERβ selective |

| FERb 033 | Data not available | ERβ selective |

Table 2: Potency and Selectivity of ERβ Antagonists

| Compound | IC50 (nM) for ERβ | Selectivity for ERβ over ERα (fold) |

| PHTPP | ~20 | 36 |

| (R,R)-THC | Data not available | ERβ selective |

| Fulvestrant (ICI 182,780) | 0.94 (for ER) | Non-selective |

Estrogen Receptor Beta (ERβ) Signaling Pathway

ERβ, like ERα, is a ligand-activated transcription factor. The canonical signaling pathway involves the binding of an agonist, leading to a conformational change in the receptor, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.

ERβ can also modulate gene expression through ERE-independent mechanisms by interacting with other transcription factors, such as AP-1 and Sp1. Furthermore, there is significant crosstalk between the ERβ and NF-κB signaling pathways. ERβ can physically interact with NF-κB subunits, such as p65, and inhibit their transcriptional activity, contributing to the anti-inflammatory effects of some ERβ agonists.

ERβ Signaling Pathway Overview

Experimental Protocols

The following protocols provide a framework for assessing the ERβ activity of test compounds.

Experimental Workflow: ERβ Reporter Gene Assay

Workflow for an ERβ Reporter Gene Assay

Protocol 1: ERβ Reporter Gene Assay

This protocol is designed to quantify the ability of a test compound to activate ERβ-mediated transcription.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or a breast cancer cell line with low endogenous ER expression (e.g., MDA-MB-231). MCF-7 cells can also be used, but their endogenous ERα may interfere.

-

Expression Vectors:

-

pCMV-ERβ (human ERβ expression vector)

-

ERE-Luc (Estrogen Response Element-driven firefly luciferase reporter vector)

-

pRL-TK (Renilla luciferase control vector)

-

-

Transfection Reagent: (e.g., Lipofectamine 3000)

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, use phenol red-free DMEM with charcoal-stripped FBS to reduce background estrogenic activity.

-

Test Compounds: this compound, positive control (e.g., Diarylpropionitrile - DPN), negative control (vehicle - DMSO), and other test articles.

-

96-well white, clear-bottom cell culture plates.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Co-transfect the cells with the ERβ expression vector, ERE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Cell Plating for Assay:

-

Trypsinize and resuspend the transfected cells in phenol red-free DMEM with charcoal-stripped FBS.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well.

-

Allow cells to attach for at least 4-6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound, DPN (positive control), and other test compounds in phenol red-free medium. The final DMSO concentration should be below 0.1%.

-

Remove the medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay:

-

Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.

-

Measure both firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Protocol 2: Downstream ERβ Target Gene Expression Analysis by qRT-PCR